molecular formula C10H10Br2Cl2 B11971717 1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene CAS No. 66788-12-3

1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene

Cat. No.: B11971717
CAS No.: 66788-12-3
M. Wt: 360.90 g/mol
InChI Key: YMWPHMBEQJWBBB-UHFFFAOYSA-N
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Description

1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene is a chemical compound with the molecular formula C10H10Br2Cl2. It is a derivative of benzene, characterized by the presence of bromine and chlorine atoms, as well as methyl groups attached to the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene typically involves the bromination and chloromethylation of 2,5-dimethylbenzene. The process begins with the bromination of 2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction results in the formation of 1,3-dibromo-2,5-dimethylbenzene. Subsequently, the chloromethylation of this intermediate compound is carried out using formaldehyde and hydrochloric acid, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methyl groups can undergo oxidation or reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with methyl groups, allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

66788-12-3

Molecular Formula

C10H10Br2Cl2

Molecular Weight

360.90 g/mol

IUPAC Name

1,5-dibromo-2,4-bis(chloromethyl)-3,6-dimethylbenzene

InChI

InChI=1S/C10H10Br2Cl2/c1-5-7(3-13)9(11)6(2)10(12)8(5)4-14/h3-4H2,1-2H3

InChI Key

YMWPHMBEQJWBBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)Br)C)Br)CCl

Origin of Product

United States

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